Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Chemical Reactions Analysis
“Methyl piperidine-4-carboxylate” is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Scientific Research Applications
1. Pharmacological Activities
- Piperidine derivatives like Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate have been reported to exhibit a range of pharmacological activities, such as inhibition of Plasmodium falciparum aspartic protease. This was demonstrated by Saify et al. (2011) who synthesized and tested nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine, highlighting the role of a nitro group in the benzene ring in enzyme inhibition (Saify et al., 2011).
2. Anticancer Potential
- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized by Rehman et al. (2018), demonstrated promising anticancer properties. These compounds, which include derivatives of this compound, were found to be potent anticancer agents, although further in vivo studies are required (Rehman et al., 2018).
3. Molecular Dynamics and Quantum Chemical Studies
- Kaya et al. (2016) conducted a study on the corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research is relevant for understanding the interaction of such compounds with metal surfaces, which could have implications in materials science (Kaya et al., 2016).
4. Enzymatic Reaction Mechanisms
- The enzymatic reaction mechanisms involving compounds like this compound have been studied to understand their interaction with various enzymes. For instance, the kinetics and mechanism of the aminolysis of related phenyl and methyl nitrophenyl thionocarbonates were investigated, providing insights into their biochemical interactions (Castro et al., 1999).
5. Drug Metabolism and Synthesis
- Research on the metabolism of related dihydropyridine derivatives in rats and dogs by Kobayashi et al. (1988) revealed major metabolic pathways such as oxidative N-dealkylation and hydrolysis. This research is crucial for understanding the metabolic fate of similar compounds in biological systems (Kobayashi et al., 1988).
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-6-8-14(9-7-10)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORQLPDNXLTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322867 | |
Record name | methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-60-0 | |
Record name | 7595-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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